molecular formula C16H20N4S B2598493 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 899994-67-3

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No. B2598493
CAS RN: 899994-67-3
M. Wt: 300.42
InChI Key: OAHSVJXEBIDNAH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyridazine ring might undergo reactions like electrophilic substitution, while the piperidine ring might undergo reactions like nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Pathways and Analgesic Activities

A study detailed the preparation of substituted pyridine derivatives starting from 2-chloro-6-ethoxy-4-acetylpyridine, derived from citrazinic acid. The synthesis involved several steps, including reactions with thiophene-2-carboxaldehyde, malononitrile, urea, guanidine hydrochloride, and others, leading to the creation of pyrimidinone, aminopyrimidine derivatives, pyrazoline, N-phenylpyrazoline derivatives, and finally, thioxopyrimidine. These compounds exhibited significant analgesic and antiparkinsonian activities, comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Antibacterial Applications

Another research effort focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications. The precursor used in this study was reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. The antibacterial activity of these compounds was evaluated, revealing high activities against several bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Herbicidal Activities

A novel synthesis approach was employed to create 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing herbicidal and bleaching activities. The synthesized compounds exhibited significant efficacy in inhibiting chlorophyll at low concentrations and presented potent herbicidal activities against dicotyledonous plants, comparable to commercial herbicides (Xu et al., 2008).

properties

IUPAC Name

3-(2-piperidin-1-ylethylsulfanyl)-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-2-10-20(11-3-1)12-13-21-16-5-4-15(18-19-16)14-6-8-17-9-7-14/h4-9H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSVJXEBIDNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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